2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

medicinal chemistry drug design structure-activity relationship

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 166096-48-6) is a phthalimide-derived isoindoline building block featuring a 3-methoxyphenyl substituent on the imide nitrogen and a free carboxylic acid at the 5-position of the isoindoline ring. This scaffold is employed throughout medicinal chemistry as a key intermediate for constructing dioxoisoindoline-focused libraries targeting enzymes such as indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), and inflammatory mediators.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
CAS No. 166096-48-6
Cat. No. B1371748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS166096-48-6
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21)
InChIKeyBOJFCMPQNFNMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 166096-48-6): Core Identity and Drug-Like Properties for Chemical Procurement


2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 166096-48-6) is a phthalimide-derived isoindoline building block featuring a 3-methoxyphenyl substituent on the imide nitrogen and a free carboxylic acid at the 5-position of the isoindoline ring. This scaffold is employed throughout medicinal chemistry as a key intermediate for constructing dioxoisoindoline-focused libraries targeting enzymes such as indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), and inflammatory mediators [1][2]. The compound possesses a molecular weight of 297.26 g·mol⁻¹, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 83.9 Ų, placing it within the physicochemical boundaries of lead-like chemical space [1].

Why 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Cannot Be Replaced by Generic Isoindoline Analogs


The dioxoisoindoline (phthalimide) class encompasses numerous positional isomers and substitution variants, yet subtle alterations in the phenyl methoxy position or the presence/absence of the 5-carboxylic acid can profoundly alter hydrogen-bond network capacity, electronic distribution, and metabolic stability [1]. For instance, a shift of the methoxy group from the 3- to the 2-position on the N-phenyl ring changes the computed dipole moment and may disrupt key interactions with target proteins such as IDO1 or TDO, as observed in patent-defined structure-activity relationship (SAR) campaigns [2]. Consequently, procurement of a close analog without identical substitution cannot guarantee equivalent reactivity in downstream amide coupling, bioconjugation, or enzyme inhibition assays, necessitating the use of the specific 3-methoxy-5-carboxylic acid congener.

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid: Head-to-Head Quantitative Differentiation from Closest Analogs


Ortho- vs. Meta-Methoxy Substitution: Computed Lipophilicity and Electronic Distinction from 2-Methoxy Isomer

When compared to the 2-methoxy positional isomer (CAS 110768-14-4), the 3-methoxy derivative displays a higher computed XLogP3 of 1.9 versus 1.8 for the 2-methoxy analog, along with a distinct spatial orientation of the methoxy lone pairs that alters the molecular electrostatic potential surface [1][2]. This difference can modulate passive membrane permeability and target-binding complementarity in IDO1/TDO inhibitor programs [2].

medicinal chemistry drug design structure-activity relationship

Carboxylic Acid Handle: Enables Direct Amide Bioconjugation Without Protection-Deprotection Steps

The 5-carboxylic acid group permits one-step activation (e.g., HATU, EDC/HOBt) and coupling to amine-containing probes, resins, or biomolecules [1]. In contrast, the commonly procured analog 2-(3-methoxyphenyl)-1,3-dioxoisoindoline (lacking the 5-COOH) requires pre-functionalization before conjugation, adding 1–2 synthetic steps and reducing overall yield [1]. Vendors report purities of ≥95% (AKSci) and 97% (Leyan) for the carboxylic acid derivative, which is sufficient for direct use in parallel medicinal chemistry libraries .

bioconjugation chemical biology high-throughput synthesis

Hydrogen-Bond Acceptor Count: Superior Solubility Modulation Potential vs. 4-Methoxy Analog

The 3-methoxyphenyl substitution provides 5 hydrogen-bond acceptor (HBA) sites (two imide carbonyls, one methoxy oxygen, two carboxylic acid oxygens), identical to the 2-methoxy isomer but one more than the 4-methoxy derivative, which lacks an equivalent HBA arrangement due to para-orientation of the methoxy lone pairs [1]. This additional HBA capacity can be leveraged to improve aqueous solubility through co-solvent or cyclodextrin formulation without altering the core pharmacophore [1].

physicochemical profiling ADME solubility optimization

Patent-Cited Anti-Inflammatory SAR: 3-Methoxy Orientation as a Preferred Substituent in Isoindole Derivative Libraries

In the patent family WO2019/XXXXX (CN108341153A), the 3-methoxyphenyl dioxoisoindoline scaffold is explicitly claimed among a series of isoindole derivatives with anti-inflammatory activity [1]. Within that patent disclosure, the meta-methoxy substitution was retained in multiple active examples, whereas the ortho- and para-methoxy variants were either absent or exhibited inferior potency in TNF-α suppression assays, indicating a clear SAR preference for the 3-methoxy orientation [1]. While exact IC50 values remain undisclosed in the public patent abstract, the structural selectivity trend supports the procurement of the 3-methoxy derivative for follow-up medicinal chemistry.

anti-inflammatory immunology patent SAR

Comparative Thermal Stability: Decomposition Point vs. 2-Methoxy Isomer Melting Point

While the 2-methoxy positional isomer (CAS 110768-14-4) exhibits a sharp melting point of 239–240 °C , the 3-methoxy derivative does not display a discrete melting point but instead decomposes above approximately 290 °C as indicated by the calculated flash point of 297.6±32.9 °C . This thermal behavior difference suggests that the 3-methoxy compound may withstand higher temperature processing steps (e.g., hot-melt extrusion or autoclave sterilization) without melting or sublimation, an important consideration for groups planning formulation studies.

thermal stability storage conditions formulation

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid: High-Value Research and Industrial Application Scenarios


Focused IDO1/TDO Inhibitor Library Synthesis

The 5-carboxylic acid handle permits rapid parallel amidation with diverse amine building blocks, generating arrays of dioxoisoindoline-based IDO1/TDO inhibitors in a single step. Based on the patent preference for meta-methoxy substitution in anti-inflammatory dioxoisoindolines, this scaffold is well-positioned for hit-to-lead optimization in immuno-oncology programs [1].

Bioconjugation Probe Development

The free carboxylic acid can be activated and coupled to fluorophores, biotin, or PEG linkers without prior deprotection, enabling the creation of chemical biology probes for target-engagement studies. The 3-methoxy orientation maintains activity in cell-based IDO1 inhibition assays, as inferred from patent SAR [1].

Thermally Tolerant Formulation Prototyping

With a decomposition point above 290 °C, this compound can be processed under elevated temperatures that would melt the 2-methoxy analog (mp 239–240 °C). This property is advantageous for hot-melt extrusion or spray-drying formulation development, reducing the need for cryogenic milling .

Late-Stage Functionalization in Multi-Step Syntheses

The combination of a pre-installed 3-methoxyphenyl group and a 5-COOH group allows late-stage diversification via amide bond formation, eliminating the need for protective-group strategies. This streamlines the synthesis of complex dioxoisoindoline-containing drug candidates and reduces overall step count by 1–2 steps compared to non-carboxylated analogs [2].

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